molecular formula C10H6FNO2 B1331356 1-Fluoro-4-nitronaphthalene CAS No. 341-92-4

1-Fluoro-4-nitronaphthalene

Cat. No.: B1331356
CAS No.: 341-92-4
M. Wt: 191.16 g/mol
InChI Key: XVDSBUCGMJBTNO-UHFFFAOYSA-N
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Description

1-Fluoro-4-nitronaphthalene is an organic compound with the molecular formula C10H6FNO2. It is a derivative of naphthalene, where a fluorine atom is substituted at the first position and a nitro group at the fourth position. This compound is a yellow to orange crystalline solid and is known for its non-polar nature. It is typically insoluble in water but soluble in organic solvents such as ethers, chlorinated hydrocarbons, and ketones .

Preparation Methods

The synthesis of 1-Fluoro-4-nitronaphthalene can be achieved through a modified Schiemann reaction. The process involves the diazotization of the corresponding nitroamine fluoborate salts in tetrahydrofuran, followed by the decomposition of the diazonium fluoborate salts . The reaction conditions typically include:

Chemical Reactions Analysis

1-Fluoro-4-nitronaphthalene undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. Major products formed from these reactions include amines and substituted naphthalenes.

Scientific Research Applications

1-Fluoro-4-nitronaphthalene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-Fluoro-4-nitronaphthalene primarily involves its ability to undergo reductive transformations. The nitro group can be selectively reduced to an amine group, which can then participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific derivatives and their applications .

Comparison with Similar Compounds

1-Fluoro-4-nitronaphthalene can be compared with other similar compounds such as:

  • 1-Fluoro-2-nitronaphthalene
  • 2-Fluoro-1-nitronaphthalene
  • 4-Fluoronitrobenzene

These compounds share similar structural features but differ in the position of the fluorine and nitro groups. The unique positioning of these groups in this compound imparts distinct chemical and physical properties, making it suitable for specific applications .

Biological Activity

1-Fluoro-4-nitronaphthalene (1-F-4-NO2Naph) is a compound with significant potential in biological research due to its unique structural properties, which include a fluorine atom and a nitro group attached to the naphthalene ring. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

1-F-4-NO2Naph is characterized by:

  • Fluorine Atom : Positioned at the first carbon of the naphthalene ring, influencing the compound's electronic properties.
  • Nitro Group : Located at the fourth carbon, known for its electron-withdrawing effects, which can enhance biological activity.

This combination creates a dipole moment, contributing to the compound's reactivity and interaction with biological systems.

The biological activity of 1-F-4-NO2Naph can be attributed to several mechanisms:

  • Reduction Reactions : The nitro group can be reduced to an amine under specific conditions, which may lead to different biological interactions and enhanced activity against certain pathogens or cancer cells.
  • Substitution Reactions : The fluorine atom can be substituted by nucleophiles, allowing for the synthesis of various derivatives that may possess distinct biological properties.
  • Biochemical Pathways : Initial degradation steps involve dioxygenase enzymes that convert nitroaromatic compounds into more biologically active forms.

Biological Activity

Research indicates that derivatives of 1-F-4-NO2Naph exhibit various biological activities:

  • Antimicrobial Properties : Some studies suggest that compounds with similar structures have shown effectiveness against various bacterial strains. While specific data on 1-F-4-NO2Naph is limited, its derivatives are being explored for potential antimicrobial applications.
  • Anticancer Activity : The ability of nitroaromatic compounds to undergo metabolic activation in cells suggests that 1-F-4-NO2Naph could be investigated for anticancer properties. The reduction of the nitro group may lead to cytotoxic metabolites that can target cancer cells .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialPotential effectiveness against bacterial strains,
AnticancerPossible cytotoxic effects through metabolic activation ,
Synthetic ApplicationsUsed as an intermediate in drug synthesis,

Case Study: Anticancer Potential

A study focused on the synthesis of 1-F-4-NO2Naph derivatives explored their cytotoxic effects on cancer cell lines. The results indicated that some derivatives exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is hypothesized to arise from differential uptake and metabolism within the cells .

Pharmacokinetics and Safety

Understanding the pharmacokinetics of 1-F-4-NO2Naph is crucial for evaluating its therapeutic potential:

  • Absorption : High gastrointestinal absorption has been reported, indicating potential bioavailability when administered orally.
  • Blood-Brain Barrier Permeability : Preliminary data suggest that this compound may cross the blood-brain barrier, making it a candidate for neurological applications.

However, safety assessments are necessary due to potential toxicity associated with nitroaromatic compounds. The strategic placement of substituents like fluorine may modulate these toxic effects, warranting further investigation into its safety profile in biological systems .

Properties

IUPAC Name

1-fluoro-4-nitronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2/c11-9-5-6-10(12(13)14)8-4-2-1-3-7(8)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDSBUCGMJBTNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50294139
Record name 1-fluoro-4-nitronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50294139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

341-92-4
Record name 341-92-4
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Record name 1-fluoro-4-nitronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50294139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Fluoro-4-nitronaphthalene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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